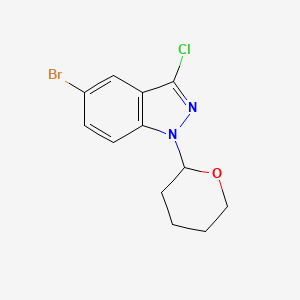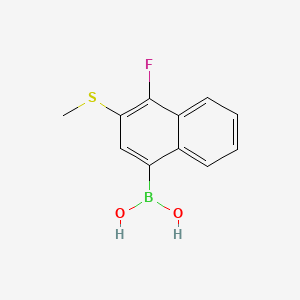
Thalidomide-propargyl-O-PEG4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-propargyl-O-PEG4-OH is a synthetic compound that incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which is a novel approach in drug discovery and development. The compound is designed to facilitate the degradation of target proteins by the ubiquitin-proteasome system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG4-OH involves the conjugation of Thalidomide with a PEG4 linker that is functionalized with a propargyl group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEGylation: The activated Thalidomide is then reacted with a PEG4 linker under controlled conditions to form the Thalidomide-PEG4 conjugate.
Propargylation: The PEG4 linker is functionalized with a propargyl group to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-propargyl-O-PEG4-OH undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions with other functional groups.
Click Chemistry:
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and water.
Major Products
The major products formed from these reactions include various conjugates that incorporate the this compound moiety, which can be used in further applications such as PROTACs.
Applications De Recherche Scientifique
Thalidomide-propargyl-O-PEG4-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is a therapeutic strategy.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Thalidomide-propargyl-O-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thalidomide-O-amido-PEG4-propargyl
- Thalidomide-PEG4-Propargyl
- Pomalidomide-PEG4-Propargyl
Uniqueness
Thalidomide-propargyl-O-PEG4-OH is unique due to its specific structure that combines the Thalidomide-based cereblon ligand with a PEG4 linker and a propargyl group. This unique combination allows for versatile applications in PROTAC technology and targeted protein degradation.
Propriétés
Formule moléculaire |
C24H28N2O9 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H28N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,6-16H2,(H,25,28,29) |
Clé InChI |
AWHDIMZRYUBMMC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)




![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)


![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)

![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)

![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

